molecular formula C15H12ClFN2S B5535903 2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole

2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole

Cat. No. B5535903
M. Wt: 306.8 g/mol
InChI Key: AUPPJTWFCWGSBG-UHFFFAOYSA-N
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Description

2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Fluorobenzyl Benzimidazole Derivatives : New derivatives of 2-(α-fluorobenzyl)benzimidazole have been prepared, including the synthesis of 2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole. The fluorination process and the rate of formation of these compounds depend on the nature of the substituents, and their physical data along with NMR chemical shifts are detailed (Hida, Beney, Robert, & Luu-duc, 1995).

  • Crystal Structure Analysis : Detailed crystal structure analysis of 2-(4-fluorobenzyl) derivatives of benzimidazole, including those with chlorophenyl groups, has been conducted. This includes information on their crystallization in various space groups and intramolecular hydrogen bonding (Banu, Lamani, Khazi, & Begum, 2014).

Biological and Pharmacological Activities

  • Antimicrobial and Antioxidant Activities : Certain benzimidazole derivatives, including 2-(4-fluorobenzyl)-1H-benzimidazole, have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives displayed potent activities against various microorganisms and showed significant scavenging activities (Menteşe, Ülker, & Kahveci, 2015).

  • Antiviral Properties : Studies on thiazolobenzimidazole derivatives, closely related to this compound, have shown inhibition of enterovirus replication. These findings suggest potential applications in developing antiviral drugs targeting specific viral proteins (De Palma et al., 2008).

  • Anticancer Activity : Some novel 2-substituted benzimidazole derivatives have been synthesized and evaluated for their anticancer activity. This research points towards the potential use of these compounds in cancer therapy, though the specific activities of this compound in this context need further exploration (Refaat, 2010).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2S/c1-9-3-2-4-13-14(9)19-15(18-13)20-8-10-5-6-11(17)7-12(10)16/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPPJTWFCWGSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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